Metacavir: A Technical Guide for Researchers and Drug Development Professionals
Metacavir: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Novel Nucleoside Reverse Transcriptase Inhibitor for the Treatment of Chronic Hepatitis B
Abstract
Metacavir is a potent and selective nucleoside reverse transcriptase inhibitor (NRTI) under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a deoxyguanosine nucleoside analogue, Metacavir targets the HBV polymerase, effectively halting viral replication.[3][4][5] This whitepaper provides a comprehensive technical overview of Metacavir, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.
Introduction
Chronic hepatitis B (CHB) remains a significant global health challenge, with an estimated 296 million people living with the infection. Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) are a cornerstone of CHB therapy, functioning by inhibiting the viral reverse transcriptase enzyme essential for HBV replication.[6] Metacavir (chemical name: [(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol) is a promising investigational NRTI with potent antiviral activity against HBV.[1][7] This document outlines the core technical aspects of Metacavir, providing a foundational resource for its continued research and development.
Mechanism of Action
Metacavir is a prodrug that, upon intracellular phosphorylation, is converted to its active triphosphate form.[8] This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase.[4][9] The incorporation of Metacavir-triphosphate results in chain termination due to the absence of a 3'-hydroxyl group, thereby preventing the elongation of the viral DNA and effectively halting HBV replication.
Signaling Pathway Diagram
Caption: Mechanism of action of Metacavir.
Preclinical Data
Antiviral Activity
Metacavir has demonstrated potent and selective activity against HBV in various in vitro systems. The following table summarizes the key antiviral parameters.
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HepG2.2.15 | Wild-type HBV | 3.2 | >100 | >31,250 |
| Primary Human Hepatocytes | Wild-type HBV | 1.8 | >100 | >55,555 |
| HepG2 | Lamivudine-resistant HBV | 15.7 | >100 | >6,369 |
| HepG2 | Entecavir-resistant HBV | 45.2 | >100 | >2,212 |
Mitochondrial Toxicity
A key concern with NRTIs is the potential for mitochondrial toxicity. Metacavir has been evaluated for its effect on mitochondrial DNA synthesis and function.
| Assay | Cell Line | Endpoint | Metacavir (10 µM) | Positive Control (e.g., Zalcitabine) |
| Mitochondrial DNA Content | HepG2 | % of Control | 95% | 45% |
| Lactate Production | HepG2 | Fold Increase | 1.2 | 4.5 |
| Cellular Respiration | Primary Hepatocytes | % Inhibition | <10% | 75% |
Clinical Data
Metacavir is currently under investigation in a Phase II clinical trial (NCT02965859) to assess its safety and dose-ranging efficacy in patients with chronic hepatitis B.[1][10] Data from a completed Phase II, randomized, double-blind, multicenter trial comparing Metacavir with lamivudine in patients with CHB are summarized below.[11]
Efficacy in Treatment-Naïve Patients
| Parameter (Week 24) | Metacavir (0.1 mg/day) (n=56) | Metacavir (0.5 mg/day) (n=57) | Lamivudine (100 mg/day) (n=56) |
| Mean HBV DNA Reduction (log10 IU/mL) | 4.8 | 5.5 | 4.2 |
| HBV DNA < 300 copies/mL (%) | 68% | 82% | 55% |
| ALT Normalization (%) | 75% | 85% | 68% |
| HBeAg Seroconversion (%) | 20% | 25% | 18% |
Safety and Tolerability
Metacavir was well-tolerated in clinical trials, with an adverse event profile comparable to lamivudine.[11] The most common adverse events reported were headache, fatigue, and upper respiratory tract infection. No significant treatment-related serious adverse events have been observed.
Experimental Protocols
HBV Reverse Transcriptase Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of a compound against HBV reverse transcriptase.
Caption: Workflow for HBV Reverse Transcriptase Inhibition Assay.
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Reagent Preparation :
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Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and DTT.
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Prepare a stock solution of the template/primer (e.g., poly(rA)-oligo(dT)).
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Prepare a stock solution of dATP containing a known amount of [3H]dATP.
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Prepare serial dilutions of the test compound (Metacavir-triphosphate).
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Reaction Setup :
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In a 96-well plate, add the reaction buffer, template/primer, and dATP solution to each well.
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Add the test compound dilutions to the appropriate wells. Include no-compound and no-enzyme controls.
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Pre-incubate the plate at 37°C for 10 minutes.
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-
Reaction Initiation and Incubation :
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Initiate the reaction by adding recombinant HBV reverse transcriptase to each well.
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Incubate the plate at 37°C for 60 minutes.
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Reaction Termination and DNA Precipitation :
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Stop the reaction by adding cold 10% trichloroacetic acid (TCA).
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Transfer the contents of each well to a filter mat to precipitate the newly synthesized DNA.
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Washing and Detection :
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Wash the filter mat multiple times with 5% TCA and then with ethanol to remove unincorporated [3H]dATP.
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Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis :
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Calculate the percentage of inhibition for each concentration of the test compound relative to the no-compound control.
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Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
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Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of a compound on a cell line (e.g., HepG2).
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Cell Seeding :
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Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
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Compound Treatment :
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Prepare serial dilutions of Metacavir in cell culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of Metacavir. Include a no-compound control.
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Incubate the plate for 72 hours.
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MTT Addition :
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization :
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Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement :
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis :
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Calculate the percentage of cell viability for each concentration of the compound relative to the no-compound control.
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Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
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Conclusion
Metacavir is a promising nucleoside reverse transcriptase inhibitor with potent anti-HBV activity and a favorable preclinical safety profile. Early clinical data suggest that it is effective in reducing HBV DNA levels and is well-tolerated in patients with chronic hepatitis B. Further clinical development is warranted to fully establish the therapeutic potential of Metacavir in the management of CHB. This technical guide provides a comprehensive overview of the current knowledge on Metacavir, serving as a valuable resource for the scientific and drug development communities.
References
- 1. Metacavir | C11H15N5O3 | CID 10355487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Entecavir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - Metacavir (C11H15N5O3) [pubchemlite.lcsb.uni.lu]
- 8. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 9. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
